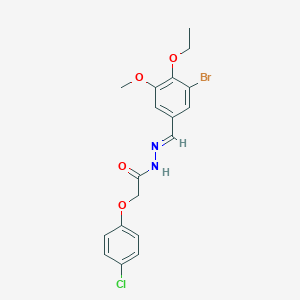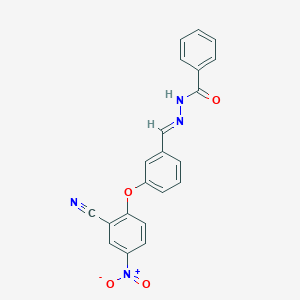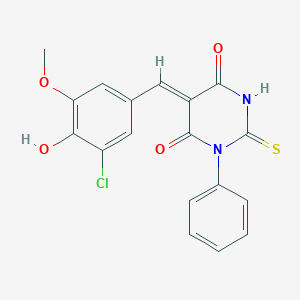![molecular formula C24H21BrN2O5 B423363 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B423363.png)
5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a hydrazinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 5-bromo-2-methoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the hydrazone. Finally, the hydrazone is esterified with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific reactions makes it useful in labeling and tracking biomolecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. Additionally, the bromine atom and methoxy groups can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-{2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate
- 5-[(E)-{2-[(5-fluoro-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate
- 5-[(E)-{2-[(5-iodo-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate
Uniqueness
The uniqueness of 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE lies in its specific combination of functional groups. The presence of a bromine atom, methoxy groups, and a hydrazinylidene moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C24H21BrN2O5 |
|---|---|
Molecular Weight |
497.3g/mol |
IUPAC Name |
[5-[(E)-[(5-bromo-2-methoxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-15-4-7-17(8-5-15)24(29)32-22-12-16(6-10-21(22)31-3)14-26-27-23(28)19-13-18(25)9-11-20(19)30-2/h4-14H,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
BYHKAFMXEVJHLV-VULFUBBASA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)OC)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B423282.png)

![5-{4-[(3-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423286.png)
![2-CHLORO-6-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423287.png)
![5-bromo-N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]-2-methoxybenzohydrazide](/img/structure/B423288.png)

![5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B423294.png)
![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B423295.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423297.png)
![2-CHLORO-6-METHOXY-4-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423298.png)

![N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423300.png)
![N'~1~-((E)-1-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE](/img/structure/B423301.png)
![N'-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423303.png)
